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Compound of Interest

Compound Name: Kil6425

Cat. No.: B1673634

An In-depth Technical Guide to the Chemical Structure and Activity of Ki1l6425

For researchers, scientists, and drug development professionals, this document provides a
comprehensive overview of the chemical properties, biological activity, and mechanism of
action of Kil16425, a selective antagonist of lysophosphatidic acid (LPA) receptors.

Chemical and Physicochemical Properties

Kil6425, also known as Debio 0719, is a potent and selective small molecule inhibitor of LPA
receptors, playing a crucial role in elucidating the signaling pathways governed by
lysophosphatidic acid.[1][2] Its chemical and physical properties are summarized below.
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Property Value
3-((4-(4-(((1-(2-

IUPAC Name chlorophenyl)ethoxy)carbonyl)amino)-3-
methylisoxazol-5-yl)benzyl)thio)propanoic acid

Synonyms Ki-16425, Debio 0719

CAS Number 355025-24-0

Molecular Formula C23H23CIN20sS

Molecular Weight 474.96 g/mol

Appearance White to off-white solid powder

Purity >98% (typically analyzed by HPLC)

- Soluble in DMSO (up to 100 mM) and leq.
Solubility

NaOH (up to 20 mM)

Storage Conditions

Store at -20°C in a dry, dark environment for

long-term stability (=1 year)

SMILES

CC1=NOC(=C1NC(=0)OC(C)C1=CC=CC=C1C
)C1C=CC(CSCCC(0)=0)=CC=1

INChl Key

LLIFMNUXGDHTRO-UHFFFAQYSA-N

Visualization of Chemical Structure

The two-dimensional chemical structure of Kil6425 is depicted below, highlighting its core
isoxazole moiety linked to a substituted benzyl group and a propanoic acid chain.

Figure 1. 2D Chemical Structure of Kil6425.

Biological Activity and Selectivity

Kil6425 is a competitive and reversible antagonist with selectivity for the lysophosphatidic acid
receptors LPA1 and LPAs over LPAz.[2][3] It shows no significant activity at LPA4, LPAs, or LPAe
receptors.[2] This selectivity makes it a valuable tool for distinguishing the physiological and
pathological roles mediated by different LPA receptor subtypes.
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Target Receptor Parameter Value (pM) Assay Type

Inositol Phosphate
LPA1 Ki 0.34 ]

Production

Inositol Phosphate
LPA:2 Ki 6.5 _

Production

Inositol Phosphate
LPAs Ki 0.93 _

Production
LPA:1 Ki 0.25 GTPyS Binding Assay
LPAs Ki 0.36 GTPyS Binding Assay

Intracellular Caz*
LPA1 ICso 0.046

Mobilization

Experimental Protocols

The quantitative data for Kil6425's activity were determined using established in vitro
functional assays. The detailed methodologies are outlined below.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the Gq protein-coupled receptor activity by measuring the accumulation
of inositol monophosphate (IP1), a stable downstream metabolite of the IPs signaling cascade.

o Cell Culture and Transfection: RH7777 rat hepatoma cells are transiently transfected with
plasmids encoding human LPA1, LPAz, or LPAs receptors using a suitable transfection
reagent. Cells are typically seeded in 96-well plates and cultured for 24-48 hours post-
transfection.

e Cell Labeling: Cells are incubated with myo-[3H]inositol in an inositol-free medium for 16-24
hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.

o Compound Treatment: The labeling medium is removed, and cells are washed. A stimulation
buffer containing LiCl (to inhibit inositol monophosphatase) is added. Cells are then pre-
incubated with various concentrations of Kil6425 or vehicle control for 15-30 minutes.
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e LPA Stimulation: Cells are stimulated with a known concentration of LPA (e.g., ECso
concentration) and incubated for 30-60 minutes at 37°C.

o Extraction and Quantification: The reaction is terminated by adding a stop solution (e.qg.,
perchloric acid). The total inositol phosphates are extracted and separated from free inositol
using anion-exchange chromatography columns. The radioactivity of the eluted IP fraction is
measured by scintillation counting.

o Data Analysis: The amount of [3H]inositol phosphate accumulation is plotted against the
concentration of the antagonist (Kil16425). The Ki values are calculated using the Cheng-
Prusoff equation from the ICso values obtained from the dose-response curves.[4]

[3°>S]GTPyS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRSs) by
quantifying the binding of a non-hydrolyzable GTP analog, [3*S]GTPyS, to the Ga subunit upon
receptor stimulation.[5][6]

o Membrane Preparation: Membranes are prepared from HEK293T cells overexpressing the
specific human LPA receptor subtype (LPA1, LPAz, or LPAs). Cells are harvested,
homogenized in a buffer, and centrifuged to pellet the membranes, which are then
resuspended and stored at -80°C. Protein concentration is determined using a standard
method like the Bradford assay.

e Assay Reaction: The assay is conducted in 96-well plates. Cell membranes (10-20 pg of
protein) are incubated in an assay buffer containing GDP (to ensure G proteins are in an
inactive state), [3*S]GTPyS, and various concentrations of Ki16425.

e Agonist Stimulation: The reaction is initiated by adding a fixed concentration of LPA. The
mixture is incubated for 30-60 minutes at 30°C to allow for agonist-stimulated [3°S]GTPyS
binding.

o Termination and Filtration: The binding reaction is terminated by rapid filtration through glass
fiber filter mats using a cell harvester. This separates the membrane-bound [3>*S]GTPyS from
the unbound nucleotide. The filters are then washed with ice-cold buffer.

» Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
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» Data Analysis: Non-specific binding is determined in the presence of excess unlabeled
GTPyS. Specific binding is calculated by subtracting non-specific binding from total binding.
The inhibitory effect of Kil6425 is analyzed using non-linear regression to determine ICso
values, from which Ki values are calculated.[7][8]

Mechanism of Action and Signhaling Pathways

LPA receptors are GPCRs that couple to multiple heterotrimeric G proteins, including Gg/11,
Gi/o, and G12/13, to initiate various downstream signaling cascades.[9][10] Ki16425 acts as a
competitive antagonist, binding to LPA1 and LPAs receptors and blocking the signal
transduction initiated by LPA.

Key pathways inhibited by Kil6425 include:

e GQg/11 Pathway: Inhibition of this pathway prevents the activation of phospholipase C (PLC),
thereby blocking the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This
leads to the suppression of intracellular calcium mobilization and protein kinase C (PKC)
activation.

e G12/13 Pathway: By blocking this pathway, Kil16425 inhibits the activation of Rho guanine
nucleotide exchange factors (RhoGEFs) and the subsequent activation of the small GTPase
RhoA. This prevents downstream effects such as stress fiber formation and cell migration.

e Hippo-YAP/TAZ Pathway: Kil6425 blocks LPA-induced dephosphorylation of the
transcriptional co-activators YAP and TAZ.[1] This promotes their sequestration in the
cytoplasm and prevents their translocation to the nucleus, thereby inhibiting the expression
of pro-proliferative and anti-apoptotic genes.[1]

The diagram below illustrates the primary signaling pathways antagonized by Ki16425.
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Figure 2. Kil6425 Inhibition of LPA Receptor Signaling Pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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